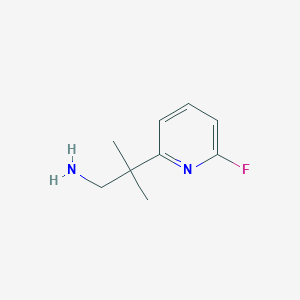

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

2-(6-fluoropyridin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLMHBVWTLPPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC(=CC=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement with a fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Fluorinated pyridines are explored for their potential as imaging agents in radiotherapy and as drug candidates.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can result in the modulation of various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Halogen-Substituted Pyridine/Phenyl Analogs

Key Observations :

- Fluorine substitution (vs. chlorine) reduces molecular weight and may improve membrane permeability due to smaller atomic radius and higher electronegativity .

- Chlorine analogs exhibit broader synthetic utility, as seen in intermediates like 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine (CAS 1060812-06-7) .

- Aromatic substitution position (e.g., pyridine 2- vs. 3-position) influences electronic distribution and target binding, as inferred from CaV1.3 inhibitor studies .

Heterocyclic and Piperidine-Modified Analogs

Key Observations :

- Piperidine modifications (e.g., methoxy or dimethyl groups) increase structural complexity and solubility, as seen in 2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine .

- Imidazole-containing analogs (e.g., 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) may mimic histamine derivatives, suggesting applications in immunology or neurology .

Aryl-Substituted Analogs with Functional Groups

Key Observations :

- Methoxy groups enhance electron-donating effects, which could improve interaction with aromatic residues in protein targets .

Biological Activity

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in its structure enhances its chemical properties, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 169.20 g/mol. The compound features a pyridine ring substituted with a fluorine atom and an amine group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, enhancing its therapeutic profile.

- Receptor Modulation : It can interact with receptors, potentially acting as an agonist or antagonist, which influences cellular signaling pathways.

The electron-withdrawing nature of the fluorine atom enhances the binding affinity of the compound to these targets, making it a valuable candidate in drug development.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that fluorinated pyridines can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

Fluorinated compounds often demonstrate antimicrobial properties. Preliminary studies suggest that this compound may possess similar characteristics, making it a candidate for further investigation in treating bacterial and fungal infections.

Case Studies and Research Findings

Several studies have explored the biological effects of fluorinated compounds similar to this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of fluorinated pyridine derivatives.

- Methodology : In vitro assays were conducted on various cancer cell lines.

- Results : Compounds exhibited dose-dependent inhibition of cell viability, with some derivatives showing IC50 values below 500 nM against colorectal cancer cells .

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial potential of fluorinated pyridines.

- Methodology : Minimum inhibitory concentration (MIC) assays were performed against common pathogens.

- Results : Notable antimicrobial activity was observed, suggesting potential applications in infectious disease treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine | Pyridine ring with fluorine at position 3 | Different substitution pattern affects reactivity |

| 4-Fluoropyridine | Pyridine ring with fluorine at position 4 | Similar reactivity but different biological interactions |

| 2-Fluoropyridine | Simpler structure; lacks branched amine functionality | Less complex than target compound |

The unique substitution pattern and branched amine structure of this compound enhance its reactivity and biological profile compared to other fluoropyridines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.